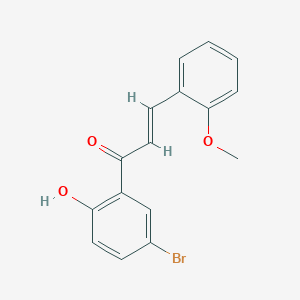
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one” is a chemical compound that contains a bromine atom, a hydroxyl group, and a methoxy group attached to different phenyl rings. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings, one with a bromine and a hydroxyl group, and the other with a methoxy group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the bromine, hydroxyl, and methoxy groups. These groups are known to participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine, hydroxyl, and methoxy groups could affect properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
One of the fundamental scientific research applications of this compound involves the detailed analysis of its molecular structure. In a study by Jasinski et al. (2010), the dihedral angle between the methoxy- and bromo-substituted benzene rings of (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one was found to be 24.6°, indicating slight twisting of the rings relative to each other. This structural characteristic facilitates understanding how substituent positions and types affect the molecular conformation and its potential reactivity or interaction with biological targets (Jasinski, Pek, Narayana, Kamath, & Yathirajan, 2010).
Antioxidant Activity
Compounds structurally related to (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one have been explored for their antioxidant activities. Sulpizio et al. (2016) synthesized and characterized three 2'-aminochalcone derivatives to assess their in vitro antioxidant activities. Their study provides insights into how modifications in the structure, such as adding methoxy and hydroxyl groups, can impact the antioxidant properties of chalcone derivatives, suggesting potential for these compounds in therapeutic contexts (Sulpizio, Roller, Giester, & Rompel, 2016).
Nematicidal Activity
Another application in scientific research for chalcone derivatives is in the development of nematicidal agents. Kumari et al. (2014) synthesized a series of 2-propen-1-ones and evaluated them for their activity against the root knot nematode (Meloidogyne javanica). Their findings demonstrate the potential of these compounds, including those with bromo- and methoxy-substituents, in agricultural pest management, providing a chemical basis for novel nematicides (Kumari, Singh, & Walia, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-20-16-5-3-2-4-11(16)6-8-14(18)13-10-12(17)7-9-15(13)19/h2-10,19H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPUCCUQFOVDMA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)
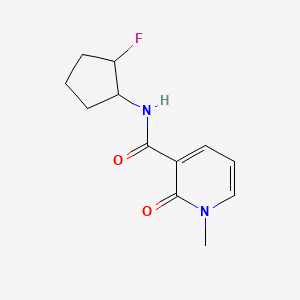
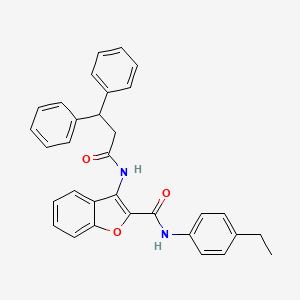

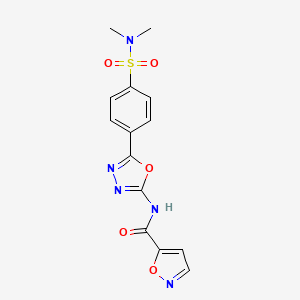
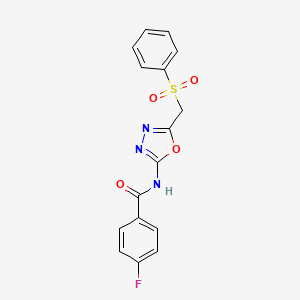
![2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2772944.png)
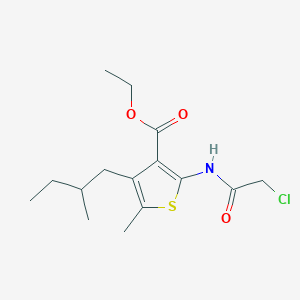
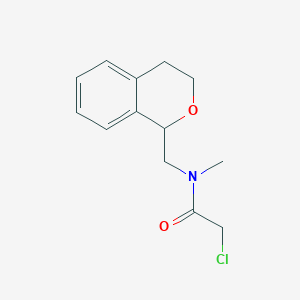
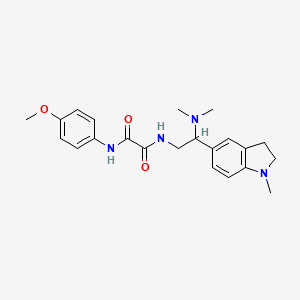
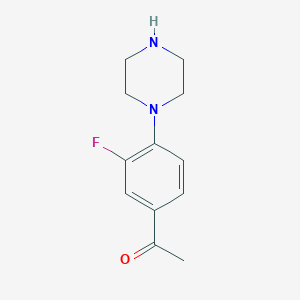
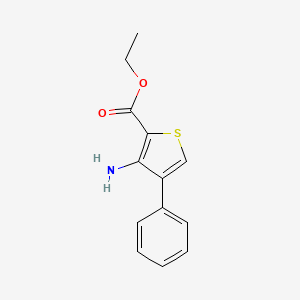
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2772953.png)
